molecular formula C7H9NO4S B11193459 methyl 2-oxotetrahydrothieno[3,4-d][1,3]oxazole-3(2H)-carboxylate

methyl 2-oxotetrahydrothieno[3,4-d][1,3]oxazole-3(2H)-carboxylate

Cat. No.: B11193459
M. Wt: 203.22 g/mol
InChI Key: QIOBBSHHJZIPBJ-UHFFFAOYSA-N
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Description

Methyl 2-oxo-hexahydrothieno[3,4-d][1,3]oxazole-3-carboxylate is a heterocyclic compound that contains a unique combination of sulfur, nitrogen, and oxygen atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-oxo-hexahydrothieno[3,4-d][1,3]oxazole-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a thioamide with an α-halo ester in the presence of a base, followed by cyclization to form the desired oxazole ring . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, optimization of reaction conditions, such as solvent choice and catalyst selection, can further improve the yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-oxo-hexahydrothieno[3,4-d][1,3]oxazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thieno ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols or amines.

    Substitution: The oxazole ring can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols or amines.

Scientific Research Applications

Methyl 2-oxo-hexahydrothieno[3,4-d][1,3]oxazole-3-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in studies to understand its interactions with enzymes and other biological molecules, which can provide insights into its potential therapeutic uses.

Mechanism of Action

The mechanism of action of methyl 2-oxo-hexahydrothieno[3,4-d][1,3]oxazole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Thiazoles: Compounds containing a thiazole ring share some structural similarities with methyl 2-oxo-hexahydrothieno[3,4-d][1,3]oxazole-3-carboxylate.

    Oxazoles: These compounds have an oxazole ring, which is also present in the target compound.

    Thiophenes: The thieno ring in the target compound is similar to the thiophene ring found in these compounds.

Uniqueness

Methyl 2-oxo-hexahydrothieno[3,4-d][1,3]oxazole-3-carboxylate is unique due to the combination of the thieno and oxazole rings within its structure. This dual-ring system imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C7H9NO4S

Molecular Weight

203.22 g/mol

IUPAC Name

methyl 2-oxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]oxazole-3-carboxylate

InChI

InChI=1S/C7H9NO4S/c1-11-6(9)8-4-2-13-3-5(4)12-7(8)10/h4-5H,2-3H2,1H3

InChI Key

QIOBBSHHJZIPBJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)N1C2CSCC2OC1=O

Origin of Product

United States

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